

# PU141: A Selective p300/CBP Histone Acetyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	PU141			
Cat. No.:	B12428667	Get Quote		

An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Abstract**

The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators involved in a myriad of cellular processes, including cell cycle progression, differentiation, and DNA repair. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. **PU141** is a pyridoisothiazolone-derived small molecule identified as a potent and selective inhibitor of the catalytic HAT activity of p300 and CBP. This document provides a comprehensive technical overview of **PU141**, summarizing its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on key signaling pathways.

# Introduction to p300/CBP and the Role of PU141

The paralogous proteins p300 and CBP function as master regulators of gene expression.[1] They act as scaffolds, interacting with over 400 proteins, and as enzymes that catalyze the transfer of acetyl groups from acetyl-CoA to the lysine residues of histones and other non-histone proteins.[2] This acetylation neutralizes the positive charge of lysine, relaxing the chromatin structure and facilitating the access of transcriptional machinery to DNA, thereby promoting gene expression.[1][3]

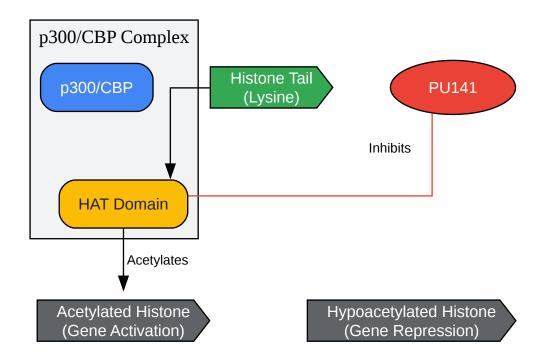
Given their central role, the development of selective inhibitors for p300/CBP has been a significant goal in drug discovery.[4] **PU141** has emerged as a selective, cell-permeable



inhibitor of p300/CBP.[5] It belongs to the pyridoisothiazolone class of HAT inhibitors and has demonstrated anti-proliferative and anti-tumor activity in various cancer models.[5][6] **PU141** exerts its effects by directly inhibiting the HAT domain, leading to histone hypoacetylation and the subsequent repression of p300/CBP target genes.[5]

### **Mechanism of Action**

**PU141** selectively targets the catalytic HAT domain of p300 and CBP. In silico studies, including molecular docking and molecular dynamics simulations, suggest that **PU141** establishes stable interactions within the active site of the p300 HAT enzyme.[7] This binding is predicted to be of high affinity, with a calculated binding free energy of -20.62 kcal/mol, which is more favorable than that of a related compound, PU139 (-17.67 kcal/mol).[7] By occupying the active site, **PU141** prevents the binding of substrates (histones and acetyl-CoA), thereby inhibiting the acetylation of key lysine residues on histone tails. The primary downstream effect is the induction of cellular histone hypoacetylation, which results in chromatin condensation and transcriptional repression of genes crucial for neoplastic cell growth.[5]



Click to download full resolution via product page

**Figure 1: PU141** inhibits the p300/CBP HAT domain, preventing histone acetylation.



# **Quantitative Data: In Vitro Anti-Proliferative Activity**

**PU141** demonstrates potent anti-proliferative effects across a range of human cancer cell lines. The growth inhibition is typically observed at micromolar concentrations. The half-maximal growth inhibition (GI50) values for **PU141** in various cell lines are summarized below.

Cell Line	Cancer Type	GI50 (μM)	Reference
SK-N-SH	Neuroblastoma	0.48	[8]
A431	Epidermoid Carcinoma	Micromolar	[5]
A549	Alveolar Basal Epithelial Adenocarcinoma	Micromolar	[5]
A2780	Ovarian Carcinoma	Micromolar	[5]
HCT116	Epithelial Colon Carcinoma	Micromolar	[5]
HepG2	Hepatocellular Carcinoma	Micromolar	[5]
MCF7	Breast Carcinoma	Micromolar	[5]
SW480	Colon Adenocarcinoma	Micromolar	[5]
U-87MG	Glioblastoma- Astrocytoma	Micromolar	[5]

Note: "Micromolar" indicates that the source specifies growth inhibition at these concentrations without providing a precise GI50 value. The neuroblastoma cell line SK-N-SH shows the highest reported sensitivity to **PU141**.[5]

# Experimental Protocols Cell Growth Inhibition Assay (GI50 Determination)



This protocol outlines a general method for determining the anti-proliferative effects of **PU141** on cancer cell lines.

- Cell Plating: Seed cells in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
- Compound Preparation: Prepare a stock solution of PU141 in DMSO. Create a series of dilutions in the appropriate cell culture medium to achieve the desired final concentrations.
- Treatment: Replace the medium in the wells with the medium containing various concentrations of **PU141**. Include a vehicle control (DMSO) and an untreated control.
- Incubation: Incubate the plates for a period of 48 to 72 hours.
- Viability Assessment: Assess cell viability using a standard method such as the Sulforhodamine B (SRB), MTT, or resazurin assay.
- Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the
  percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of
  inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal
  dose-response curve to determine the GI50 value.

# **Western Blot Analysis of Histone Acetylation**

This protocol is used to measure the effect of **PU141** on cellular histone acetylation levels.

- Cell Treatment: Plate cells (e.g., SK-N-SH or HCT116) and treat with **PU141** (e.g., 25 μM) for a specified time (e.g., 24 hours). To observe changes against a hyperacetylated background, cells can be co-treated with a histone deacetylase (HDAC) inhibitor like SAHA.[5]
- Histone Extraction: Harvest the cells and isolate histones using an acid extraction protocol or a commercial kit.
- Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of histone proteins on a 15% SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.



- · Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K14, anti-acetyl-H4K8) and a loading control (e.g., anti-total Histone H3).
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the relative change in histone acetylation.



Click to download full resolution via product page

Figure 2: Experimental workflow for analyzing PU141's effect on histone acetylation.

### In Vivo Neuroblastoma Xenograft Model

This protocol describes an animal study to evaluate the anti-tumor efficacy of **PU141**.

- Cell Implantation: Subcutaneously implant human neuroblastoma cells (e.g., SK-N-SH) into the flank of immunocompromised mice (e.g., nude mice).
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment: Randomize mice into treatment and control groups.
   Administer PU141 intraperitoneally (e.g., 25 mg/kg daily) for a specified duration (e.g., 24 days).[5] The control group receives a vehicle solution.



- Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly throughout the study.
- Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Compare the average tumor volume and weight between the PU141-treated and control groups to determine anti-tumor efficacy. A 19% reduction in tumor volume was observed in one such study.[5]

# Impact on p300/CBP-Mediated Signaling Pathways

p300/CBP are crucial integrators for numerous signaling pathways that converge on gene transcription.[3] By inhibiting their HAT activity, **PU141** can modulate these pathways.

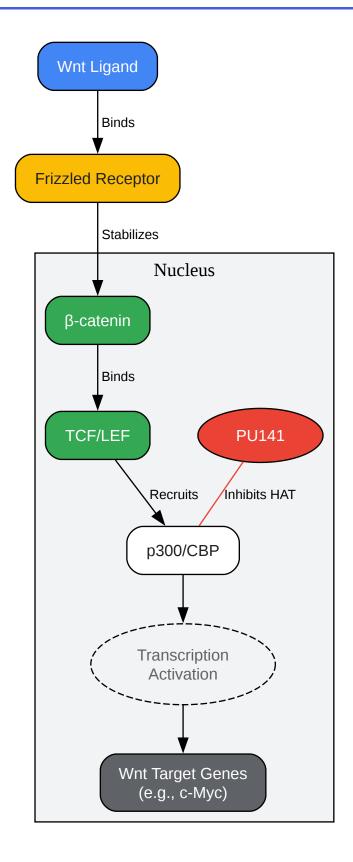
## Wnt/β-catenin Signaling

p300/CBP have a bimodal, context-dependent role in Wnt signaling.[9]

- Co-activation: In active Wnt signaling, stabilized β-catenin translocates to the nucleus and associates with TCF/LEF transcription factors. p300/CBP are recruited to this complex, where their HAT activity promotes the transcription of Wnt target genes (e.g., c-Myc, Cyclin D1).[10]
- Repression: p300/CBP can also directly bind to TCF4, which can repress TCF/β-catenin-mediated gene activation.[9]

**PU141**, by inhibiting p300/CBP's HAT function, would primarily disrupt the co-activator role, leading to the downregulation of Wnt target genes that are critical for proliferation in cancers like colorectal carcinoma.





Click to download full resolution via product page

Figure 3: Inhibition of the Wnt/β-catenin pathway by PU141 via p300/CBP.



## cAMP/PKA/CREB Signaling

This pathway is critical for cellular responses to hormones and neurotransmitters.

- Activation of G-protein coupled receptors elevates intracellular cAMP levels.
- cAMP activates Protein Kinase A (PKA).
- The catalytic subunit of PKA enters the nucleus and phosphorylates the transcription factor CREB (cAMP response element-binding protein).
- Phosphorylated CREB recruits p300/CBP. The HAT activity of p300/CBP is essential for the transcription of CREB target genes involved in metabolism and survival.[1]

**PU141** can block this pathway at the final transcriptional activation step, preventing the expression of CREB-dependent genes.

# **Summary and Future Directions**

**PU141** is a valuable chemical probe and a potential therapeutic lead compound that selectively inhibits the histone acetyltransferase activity of p300/CBP. It demonstrates robust anti-proliferative activity in a wide array of cancer cell lines and anti-tumor efficacy in a neuroblastoma xenograft model.[5] Its mechanism of action, centered on the induction of histone hypoacetylation, leads to the transcriptional repression of oncogenic signaling pathways.

For drug development professionals, **PU141** serves as a proof-of-concept for the therapeutic targeting of p300/CBP HAT activity. Further research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy in a broader range of preclinical cancer models, and identifying predictive biomarkers to select patient populations most likely to respond to this therapeutic strategy. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of **PU141** and next-generation p300/CBP inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. p300-CBP coactivator family Wikipedia [en.wikipedia.org]
- 2. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of intermolecular interactions and binding mechanism of PU139 and PU141 molecules with p300 HAT enzyme via molecular docking, molecular dynamics simulations and binding free energy analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PU-141 | p300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 9. CBP/p300 are bimodal regulators of Wnt signaling | The EMBO Journal [link.springer.com]
- 10. The p300/CBP acetyltransferases function as transcriptional coactivators of β-catenin in vertebrates | The EMBO Journal [link.springer.com]
- To cite this document: BenchChem. [PU141: A Selective p300/CBP Histone
   Acetyltransferase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12428667#pu141-as-a-selective-p300-cbp-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com